molecular formula C23H27N3OS2 B2504492 N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223955-06-3

N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2504492
CAS No.: 1223955-06-3
M. Wt: 425.61
InChI Key: HEOXKEMISUWOFC-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H27N3OS2 and its molecular weight is 425.61. The purity is usually 95%.
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Biological Activity

N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic compound that belongs to the class of spirocyclic thioureas. This compound has garnered attention due to its potential biological activities, which are largely attributed to the presence of its unique structural features, including the thiophene ring and the diazaspiro moiety.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.42 g/mol

The key features of its structure include:

  • A thiophene ring that may contribute to its biological activity.
  • A spirocyclic arrangement that enhances molecular stability and reactivity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene and diazaspiro compounds have shown moderate to high inhibition rates against various cancer cell lines, including:

  • SMMC-7721 (liver cancer)
  • A549 (lung cancer)
  • Hela (cervical cancer)

In vitro studies using the CCK-8 method revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer potential .

Antioxidant Activity

The antioxidant properties of N-mesityl derivatives have also been explored. Compounds with thiophene and thiazole rings have demonstrated significant radical scavenging abilities in various assays:

  • DPPH Assay : Compounds showed IC50 values ranging from 6.62 µg/mL to 22.88 µg/mL, indicating strong antioxidant activity.
  • NO Radical Scavenging Activity : Similar trends were observed, with some compounds exhibiting IC50 values lower than standard antioxidants like ascorbic acid .

Anti-inflammatory Properties

The presence of specific functional groups in N-mesityl derivatives suggests potential anti-inflammatory activities. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .

Study 1: Evaluation of Antitumor Activity

A study conducted by Liu et al. synthesized a series of 1,3,4-thiadiazole analogues, evaluating their anti-proliferative effects on cancer cell lines. Among these, three compounds exhibited remarkable activity against Hela cells with IC50 values less than 20 µM. This study highlights the potential of spirocyclic compounds like N-mesityl derivatives in developing new anticancer agents .

Study 2: Antioxidant Potential Assessment

In a comparative study on thiazolidinone derivatives, researchers assessed the antioxidant capacity using DPPH and nitric oxide scavenging assays. The most active compound showed an IC50 value significantly lower than traditional antioxidants, suggesting that modifications in the thiourea scaffold can enhance biological efficacy .

Table 1: Biological Activity Summary of N-Mesityl Derivatives

Activity TypeAssay MethodTarget Cell LineIC50 Value (µM)
AnticancerCCK-8Hela<20
AntioxidantDPPH-6.62
Anti-inflammatoryCOX-2 Inhibition-Not specified

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure FeatureBiological Activity
Thiazolidinone DerivativeThiazolidinone scaffoldAntioxidant, Anticancer
Thiophene DerivativeThiophene ringAntioxidant
N-Mesityl DerivativeSpirocyclic structureAnticancer, Antioxidant

Properties

IUPAC Name

2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS2/c1-15-12-16(2)20(17(3)13-15)24-19(27)14-29-22-21(18-8-7-11-28-18)25-23(26-22)9-5-4-6-10-23/h7-8,11-13H,4-6,9-10,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOXKEMISUWOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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